2-(Methylthio)phenyl Chloroformate
CAS No.:
Cat. No.: VC18362611
Molecular Formula: C8H7ClO2S
Molecular Weight: 202.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClO2S |
|---|---|
| Molecular Weight | 202.66 g/mol |
| IUPAC Name | (2-methylsulfanylphenyl) carbonochloridate |
| Standard InChI | InChI=1S/C8H7ClO2S/c1-12-7-5-3-2-4-6(7)11-8(9)10/h2-5H,1H3 |
| Standard InChI Key | PUYHEFHKBCIMGG-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC=C1OC(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted at the ortho position with a methylthio group (–SMe) and a chloroformate group (–OCOCl). The chloroformate moiety confers electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks, while the methylthio group introduces steric and electronic effects that modulate reactivity.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClO₂S |
| Molecular Weight | 202.66 g/mol |
| IUPAC Name | (2-methylsulfanylphenyl) carbonochloridate |
| Canonical SMILES | CSC1=CC=CC=C1OC(=O)Cl |
| InChIKey | PUYHEFHKBCIMGG-UHFFFAOYSA-N |
The methylthio group’s electron-donating nature slightly deactivates the aromatic ring, influencing the compound’s solubility and stability.
Synthesis and Production
Synthetic Pathways
2-(Methylthio)phenyl chloroformate is synthesized via the reaction of 2-(methylthio)phenol with phosgene (COCl₂) or its safer equivalents, such as triphosgene. The general procedure involves:
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Reaction Setup:
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2-(Methylthio)phenol is dissolved in an inert solvent (e.g., dichloromethane).
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Phosgene is introduced under controlled conditions (0–5°C) to minimize side reactions.
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Mechanism:
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The phenolic oxygen attacks phosgene’s carbonyl carbon, displacing chloride and forming the chloroformate ester.
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Workup:
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Excess phosgene is quenched with a base (e.g., aqueous NaHCO₃).
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The product is isolated via extraction and purified through distillation or chromatography.
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Yield and Purity:
Industrial batches typically achieve yields of 70–85%, with purity ≥95% confirmed by GC-MS or NMR.
Chemical Reactivity and Mechanisms
Nucleophilic Substitution
The chloroformate group undergoes nucleophilic acyl substitution, reacting with alcohols, amines, and thiols to form esters, amides, or thioesters, respectively. For example:
The methylthio group’s steric bulk slightly hinders nucleophilic access, necessitating mild heating or catalytic bases (e.g., pyridine) for efficient reactions .
Solvolysis Behavior
Studies on analogous chlorothioformates (e.g., phenyl chlorothioformate) reveal dual solvolysis pathways:
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Addition-Elimination (A-E): Dominant in nucleophilic solvents (e.g., water, alcohols).
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Ionization Mechanism: Prevails in ionizing, low-nucleophilicity solvents (e.g., hexafluoroisopropanol) .
For 2-(methylthio)phenyl chloroformate, the A-E pathway is favored in polar protic solvents, with rate constants influenced by solvent parameters (Y = ionizing power, N = nucleophilicity) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s reactivity enables its use in synthesizing:
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Antibiotics: As a carboxylating agent for β-lactam precursors.
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Agrochemicals: In the production of herbicides via esterification of phenolic intermediates.
Polymer Chemistry
It serves as a crosslinking agent in polycarbonate and polyurethane synthesis, enhancing thermal stability through sulfur incorporation.
Comparative Analysis with Related Chloroformates
| Property | 2-(Methylthio)phenyl Chloroformate | Phenyl Chloroformate | Methyl Chloroformate |
|---|---|---|---|
| Molecular Weight | 202.66 g/mol | 156.57 g/mol | 108.52 g/mol |
| Reactivity | Moderate (steric hindrance) | High | Very High |
| Thermal Stability | Stable up to 150°C | Stable up to 120°C | Decomposes at 80°C |
| Preferred Solvents | DCM, THF | Ether, DCM | Ether, Hexane |
The methylthio group in 2-(methylthio)phenyl chloroformate reduces its reactivity compared to phenyl chloroformate but enhances stability, making it suitable for prolonged reactions .
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